2-(2-phenoxyethoxy)ethane-1-thiol
Description
2-(2-Phenoxyethoxy)ethane-1-thiol is a thiol-containing compound characterized by a phenoxyethoxy substituent (-OCH2CH2OPh) attached to the ethane backbone. The thiol (-SH) group confers high reactivity, enabling participation in nucleophilic reactions, metal coordination, and oxidation processes. Key features include:
- Molecular Formula: Presumed to be C10H14O2S (calculated based on substituents).
- Functional Groups: Thiol (-SH), ether (-O-), and aromatic (phenyl) groups.
- Reactivity: The thiol group enables metal coordination (e.g., with Cu²⁺ or Au⁺) and nucleophilic substitution reactions.
Properties
CAS No. |
856367-98-1 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenoxyethoxy)ethane-1-thiol typically involves the reaction of 2-(2-phenoxyethoxy)ethanol with a thiolating agent. One common method is the reaction with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenoxyethoxy)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2-phenoxyethoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the modification of biomolecules and in the study of thiol-based redox processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-phenoxyethoxy)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and to modify proteins and other biomolecules through thiol-disulfide exchange reactions. The compound’s effects are mediated through these interactions, impacting cellular processes and pathways.
Comparison with Similar Compounds
2-Ethoxyethane-1-thiol (CAS 17362-04-8)
- Molecular Formula : C4H10OS
- Molecular Weight : 106.19 g/mol
- Physical Properties :
- Reactivity : Forms stable metal complexes and undergoes substitution reactions with halides.
- Applications : Used in research for metal chelation and organic synthesis.
2-(4-Methylphenyl)ethane-1-thiol (CAS 102369-64-2)
2-(Dimethylamino)ethane-1-thiol Hydrochloride
2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-thiol) (CAS 2781-02-4)
- Molecular Formula : C8H18O3S2
- Molecular Weight : 218.36 g/mol
- Structure : Contains dual thiol groups linked by ethoxy chains.
- Applications: Potential crosslinker in polymer chemistry due to bifunctional thiol reactivity .
Reactivity Trends
- Thiol Group Reactivity : All compounds exhibit nucleophilic substitution, but electron-withdrawing groups (e.g., nitro in ) increase thiol acidity.
- Substituent Effects: Phenoxyethoxy Group: Enhances lipophilicity and stability compared to smaller substituents like ethoxy. Amino Groups: Increase solubility in polar solvents and enable salt formation (e.g., hydrochlorides) .
Data Table: Key Properties of Ethane-1-thiol Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point | pKa | Key Applications |
|---|---|---|---|---|---|---|
| 2-(2-Phenoxyethoxy)ethane-1-thiol | N/A | C10H14O2S | 198.28 | N/A | ~10.2* | Organic synthesis, Chelation |
| 2-Ethoxyethane-1-thiol | 17362-04-8 | C4H10OS | 106.19 | N/A | N/A | Metal complexation, Research |
| 2-(4-Methylphenyl)ethane-1-thiol | 102369-64-2 | C9H12S | 152.26 | 112°C@16 Torr | 10.22 | Chemical intermediate |
| 2-(Dimethylamino)ethane-1-thiol HCl | N/A | C4H12NSCl | 141.66 | N/A | N/A | Antimicrobial agent synthesis |
*Estimated based on analogous thiols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-phenoxyethoxy)ethane-1-thiol with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-(2-phenoxyethoxy)ethyl bromide with thiourea under reflux in ethanol, followed by hydrolysis with sodium hydroxide to yield the thiol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. This approach aligns with methods used for structurally similar thiols like 2-{[(4-chlorophenyl)methyl]amino}ethane-1-thiol .
- Key Parameters : Reaction temperature (70–80°C), solvent polarity, and stoichiometric excess of thiourea (1.5:1 molar ratio) are critical for yield optimization .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : H-NMR will show a triplet for the thiol proton (~1.5–2.0 ppm, exchangeable with DO), aromatic protons from the phenoxy group (6.8–7.3 ppm), and methylene groups adjacent to oxygen (3.5–4.0 ppm).
- IR : A sharp S-H stretch near 2550 cm confirms the thiol group.
- Mass Spectrometry : ESI-MS in positive mode should display the molecular ion peak [M+H] at m/z 228.3 (CHOS).
Q. What purification strategies mitigate oxidation of the thiol group during synthesis?
- Methodological Answer :
- Use inert atmospheres (N/Ar) during reactions and storage.
- Add antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/v.
- Purify via flash chromatography under reduced oxygen conditions.
- Evidence : Oxidation stability protocols for ethanethiol derivatives highlight the necessity of BHT and inert handling .
Advanced Research Questions
Q. How does this compound interact with cysteine residues in proteins, and how can this be experimentally quantified?
- Methodological Answer :
- Experimental Design :
Incubate the compound with a model protein (e.g., bovine serum albumin) in PBS buffer (pH 7.4) at 37°C.
Use Ellman’s assay to quantify free thiols before/after reaction, measuring absorbance at 412 nm.
Confirm covalent bonding via MALDI-TOF MS to detect mass shifts corresponding to adduct formation.
- Case Study : Analogous thiols, such as 2-{[(4-chlorophenyl)methyl]amino}ethane-1-thiol, demonstrated covalent inhibition of cysteine proteases using this workflow .
Q. What experimental approaches resolve contradictions in reported reactivity of this compound under varying solvent conditions?
- Methodological Answer :
- Controlled Replication : Repeat reactions in polar aprotic (e.g., DMF), polar protic (e.g., methanol), and nonpolar (e.g., toluene) solvents. Monitor reaction progress via HPLC.
- Data Analysis : Use Hammett plots to correlate solvent polarity ( values) with reaction rates. For example, higher reactivity in DMF () vs. methanol () suggests nucleophilicity dependence on solvent dielectric constant.
- Reference : Similar solvent-effect studies on 2-[2-(2-hydroxyethoxy)ethyl]amino}ethan-1-ol highlighted the role of solvent polarity in thiol reactivity .
Q. How can computational modeling predict the stability of this compound in biological environments?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to estimate bond dissociation energies (BDEs) for S-H and C-S bonds.
- Simulate solvation effects using COSMO-RS to model interactions with water and lipid membranes.
- Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Case Study : DFT models accurately predicted hydrolysis rates for 2-(2-methoxyethoxy)ethanol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
